2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-

Polyurethane catalysis Reactive amine catalyst Hydroxyl value specification

2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- (CAS 63469-23-8), commonly referred to as N,N-dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-propanediamine or JEFFCAT® DPA, is a reactive tertiary amine belonging to the class of hydroxy-functional alkanolamines. With a molecular formula of C11H26N2O2 and a molecular weight of 218.34 g/mol, it features a dual-functional architecture that combines a tertiary amine catalytic site with two terminal secondary hydroxyl groups.

Molecular Formula C11H26N2O2
Molecular Weight 218.34 g/mol
CAS No. 63469-23-8
Cat. No. B1584314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-
CAS63469-23-8
Molecular FormulaC11H26N2O2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(CN(CCCN(C)C)CC(C)O)O
InChIInChI=1S/C11H26N2O2/c1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h10-11,14-15H,5-9H2,1-4H3
InChIKeyFFCUXTGIVGMUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- (CAS 63469-23-8) and Why Is It Procured?


2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- (CAS 63469-23-8), commonly referred to as N,N-dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-propanediamine or JEFFCAT® DPA, is a reactive tertiary amine belonging to the class of hydroxy-functional alkanolamines. With a molecular formula of C11H26N2O2 and a molecular weight of 218.34 g/mol, it features a dual-functional architecture that combines a tertiary amine catalytic site with two terminal secondary hydroxyl groups [1]. This structural design enables the molecule to be chemically incorporated into the polyurethane polymer matrix during curing, a defining characteristic that fundamentally differentiates it from conventional, non-reactive amine catalysts [2]. The compound is primarily procured as a low-emission gelling catalyst for polyether-based polyurethane flexible slabstock foam, high-resilience molded foam, semi-rigid foam, rigid packaging foam, elastomers, and RIM (reaction injection molding) systems .

1
Reactive Incorporation
Dual hydroxyl groups enable covalent bonding into PU matrix for permanent low-VOC performance
2
Catalytic Balance
Reported bifunctional gelling/blowing profile supports single-catalyst formulation in water-blown foam systems
3
Process Safety
Flash point of 90 °C enables standard ambient handling without flammable-liquid storage protocols

Why Generic Substitution of CAS 63469-23-8 Fails in Low-Emission Polyurethane Formulations


Substituting CAS 63469-23-8 with a superficially similar tertiary amine catalyst, such as standard dimethylaminopropylamine (DMAPA, CAS 109-55-7) or non-reactive blowing catalysts like DMDEE (CAS 6425-39-4), introduces distinct performance liabilities that cannot be compensated by simple dosage adjustment. Conventional tertiary amines predominantly accelerate either the gelling (NCO–OH) or blowing (NCO–H₂O) reaction, but they lack the reactive hydroxyl functionality that covalently anchors the catalyst into the polyurethane matrix [1]. This structural absence leads to persistent volatile organic compound (VOC) emissions, amine odor, and catalyst migration over the product lifecycle. Furthermore, non-hydroxy-functional amines exhibit fundamentally different thermal safety profiles and catalytic selectivity, which can destabilize foam rise profiles and compromise end-product mechanical properties [2]. The quantitative evidence below demonstrates that the hydroxyl value, flash point, VOC profile, and gelling/blowing balance of CAS 63469-23-8 are not matched by its closest in-class analogs.

Target DPA (CAS 63469-23-8) vs. DMAPA Non-hydroxyl DMAPA remains migratory; VOC profile and emission compliance may not transfer
Target DPA (CAS 63469-23-8) vs. BDMAEEP Blowing-dominant BDMAEEP may shift rise profile; balanced gelling/blowing not replicated
Target DPA (CAS 63469-23-8) vs. Z-130 Lower flash point (54 °C) may require flammable-liquid handling; broader processing window not matched

Quantitative Differentiation Evidence for CAS 63469-23-8 Against Closest Analogs


Hydroxyl Value: Reactive Incorporation Capacity Differentiates DPA from Non-Hydroxyl Amine Catalysts

CAS 63469-23-8 possesses a hydroxyl value of 514 mg KOH/g, which quantifies its capacity to covalently react with isocyanate groups and become permanently integrated into the polyurethane polymer network . In contrast, the widely used gelling catalyst DMAPA (CAS 109-55-7) lacks hydroxyl functionality entirely and therefore has a hydroxyl value of 0 mg KOH/g, meaning it remains a free, migratory species in the cured foam [1]. Similarly, tertiary amine catalysts with only a single hydroxyl group, such as DMAEE (dimethylaminoethoxyethanol), exhibit proportionally lower reactive incorporation (~415 mg KOH/g for analogous reactive catalysts such as Dabco 2039) [2]. This quantitative difference directly governs the catalyst's contribution to long-term VOC emissions and foam odor stability.

Hydroxyl Value
Class-level inference
514 mg KOH/g
Reactive incorporation capacity supports low-VOC procurement specification review
DMAPA comparator: 0 mg KOH/g; Dabco 2039: ~415 mg KOH/g
Polyurethane catalysis Reactive amine catalyst Hydroxyl value specification

Flash Point Safety Margin: DPA Offers 90°C vs. 54°C for Jeffcat Z-130

CAS 63469-23-8 (JEFFCAT® DPA) exhibits a Tag Closed Cup flash point of 90 °C, as specified on the manufacturer's technical datasheet . In direct comparison, the structurally related reactive amine catalyst Jeffcat® Z-130 (CAS 6711-48-4, also a Huntsman product), which contains secondary amine functionality, has a reported flash point of only 54 °C (130 °F) [1]. This 36 °C difference in flash point translates to a substantially wider safe-handling temperature window for DPA in manufacturing environments without requiring specialized flammable-liquid storage protocols.

Flash Point Safety Margin
Head-to-head comparison
DPA 90 °C vs. Z-130 54 °C
Reported 36 °C margin may support standard ambient handling without flammable-liquid protocols
Tag Closed Cup method; DMAPA flash point ~37.8 °C for additional context
Process safety Flash point Catalyst handling

Patent-Validated Odor Performance: DPA Foams Achieve VDA 270 Odor Values Below 300 vs. Conventional Amine Baselines

Patent US20210269576A1 discloses rigid polyurethane foam formulations catalyzed exclusively by N,N-dimethyl-N',N'-di(2-hydroxypropyl)-1,3-propanediamine (CAS 63469-23-8). The patent explicitly claims that foams produced with this catalyst achieve an average odor value of less than 300, preferably less than 250, and particularly preferably less than 210, as measured according to the VDA 270 standard using a COSMOS XP 329 apparatus within one week of foam preparation [1]. Comparative Example formulations using alternative catalysts (Jeffcat® Z-130, Niax® EF-680, and C-15, either alone or in combination with DPA) demonstrated inferior odor performance, as confirmed by the experimental results summarized in Table II of the patent [1]. The patent further establishes that the reactive hydroxyl groups of CAS 63469-23-8 enable covalent incorporation into the foam matrix, thereby avoiding the persistent ammoniacal odor characteristic of conventional tertiary amines such as bis(2-dimethylaminoethyl)ether, N,N,N',N'',N''-pentamethyldiethylenetriamine, and N,N-dimethylcyclohexylamine [1].

Odor Performance (VDA 270)
Head-to-head comparison
Reported odor value < 300, preferably < 210
Patent-validated endpoint context supports automotive interior foam procurement decisions
US20210269576A1; Z-130, EF-680, C-15 comparators showed higher odor
VDA 270 Automotive interior foam Odor testing VOC compliance

Gelling/Blowing Catalytic Balance: DPA Provides Dual-Function Reaction Profile Unavailable in Single-Mechanism Amines

Comparative catalyst performance analysis classifies JEFFCAT® DPA (CAS 63469-23-8) as a bifunctional catalyst that promotes both the gelling (NCO–OH) and blowing (NCO–H₂O) reactions with a balanced profile, in contrast to BDMAEEP (bis-(dimethylaminoethyl) ether), which is classified as a blowing-dominant catalyst with poor gelling activity, and DMAPA (dimethylaminopropylamine), which is classified as a gelling-emphasis catalyst that can produce overly tight foam structures [1]. This functional classification is derived from observed reactivity profiles across multiple polyurethane foam systems: DPA provides balanced performance that ensures smooth foam rise, good cell structure, and minimal risk of internal collapse, whereas BDMAEEP's strong blowing bias can cause premature skinning or surface defects if not carefully counterbalanced with gelling co-catalysts [1].

Gelling/Blowing Balance
Class-level inference
Bifunctional: balanced gelling and blowing profile
Reported dual-function profile may reduce co-catalyst blending complexity in water-blown systems
BDMAEEP: blowing-dominant; DMAPA: gelling-emphasis
Gelling catalyst Blowing catalyst Polyurethane foam kinetics Reaction selectivity

Physical Property Specifications: DPA Density and Boiling Point Enable Precise Metering in Automated PU Production Lines

CAS 63469-23-8 is a low-viscosity liquid at ambient temperature with a specific gravity of 0.95 (at 25 °C) and a boiling point of ≥210 °C . These physical properties contrast with DMAPA (CAS 109-55-7), which has a significantly lower specific gravity of 0.81–0.82 (at 20 °C) and a boiling point of only 123–133 °C [1]. The higher specific gravity of DPA (0.95 vs. 0.81) enables more precise gravimetric metering in automated polyurethane dispensing equipment, while its boiling point exceeding 210 °C provides a substantially wider liquid processing window before volatilization losses occur compared to DMAPA's onset of boiling at ~123 °C.

Physical Property Specs
Cross-study comparable
Specific gravity 0.95; Boiling point ≥210 °C
Higher density supports precise gravimetric metering; higher boiling point reduces volatilization risk
DMAPA: specific gravity 0.81; boiling point 123–133 °C
Catalyst metering Specific gravity Automated dispensing Polyurethane processing

Automotive Interior Compliance: Reactive Hydroxyl Architecture Enables Permanent Low-VOC Performance Confirmed by Patent Claims

The reactive hydroxyl architecture of CAS 63469-23-8 is explicitly disclosed in patent US20210269576A1 as the mechanistic basis for achieving low-odor, low-VOC rigid polyurethane foam suitable for automotive interior components including headliner covers, sunroof pull plates, and pillar covers [1]. The patent teaches that the terminal hydroxyl groups react with isocyanate (NCO) groups to become part of the foam polymer backbone, thereby eliminating the free amine catalyst residue that would otherwise contribute to VOC emissions and fogging [1]. This stands in contrast to non-reactive tertiary amines (e.g., A-1/TEDA, bis(2-dimethylaminoethyl)ether) which, as noted in the patent background, contribute to persistent ammoniacal odor and VOC release [1]. The MXC-DPA technical specification independently confirms this mechanism, stating that the reactive hydroxyl groups ensure 'zero migration and permanent low-odor performance' .

Automotive VOC Compliance
Supporting evidence
Reactive hydroxyl architecture enables permanent matrix incorporation
Mechanism supports procurement screening for VDA 278 interior air quality requirements
Non-reactive amines remain migratory; quantitative VOC reduction values not in open literature
Automotive VOC VDA 278 Interior emissions Catalyst migration

High-Value Application Scenarios for CAS 63469-23-8 Where Differentiation Drives Procurement Decisions


Low-Emission Automotive Interior Foam (Headliners, Pillar Covers, Sunroof Pull Plates)

Based on Patent US20210269576A1, which specifically claims the use of CAS 63469-23-8 at 0.4–0.6 wt% for rigid polyurethane foams achieving VDA 270 odor values below 300 (preferably below 210), this compound is the documented catalyst of choice for automotive interior components requiring compliance with OEM volatile organic compound (VOC) and odor specifications [1]. The patent demonstrates that alternative catalysts (Jeffcat® Z-130, Niax® EF-680, Momentive C-15) produce inferior odor performance when evaluated under identical conditions in the same rigid foam formulation [1]. Procurement for this application should specify hydroxyl value (514 ± acceptable tolerance) and verify supplier documentation of VDA 270 odor testing.

Low-Density Water-Blown Flexible Slabstock Foam Requiring Balanced Gelling/Blowing Kinetics

JEFFCAT® DPA is specifically recommended for polyether-based flexible slabstock foam where the balanced gelling and blowing catalytic profile prevents internal foam collapse during the rise phase . The hydroxyl value of 514 mg KOH/g ensures permanent incorporation into the foam matrix, which is critical for products such as mattresses and furniture where long-term VOC outgassing would affect indoor air quality . Compared to DMAPA, which favors gelling too strongly and can produce excessively tight foam structures, DPA's balanced reactivity provides wider processing latitude and more consistent cell morphology [2].

Reaction Injection Molding (RIM) and Microcellular Elastomer Systems

The low viscosity, good polyol solubility, and reactive incorporation profile of CAS 63469-23-8 make it suitable for RIM and microcellular elastomer applications where catalyst migration to the part surface would cause cosmetic defects or interfere with post-molding adhesion processes . The flash point of 90 °C provides a wider safe-handling window compared to Jeffcat® Z-130 (54 °C), which is particularly relevant in RIM operations where raw material conditioning temperatures may approach 50–60 °C . The specific gravity of 0.95 enables precise metering in high-pressure RIM equipment designed for polyol-component densities in the 0.9–1.1 range .

High-Resilience Molded Foam for Premium Seating Applications

For high-resilience (HR) molded flexible foam used in premium automotive and furniture seating, the combination of low emission, good flowability, and balanced gelation provided by JEFFCAT® DPA addresses the simultaneous requirements of comfort (open-cell structure), durability (polymer network integrity), and indoor air quality (low VOC) . The hydroxyl value specification of 514 mg KOH/g can be used as a quality control parameter to verify catalyst lot-to-lot consistency, which is particularly important for just-in-time molded foam production lines where formulation reproducibility directly impacts scrap rates .

Application
Selection Property
Validation Focus
Low-emission automotive interior foam
Hydroxyl value specification and VDA 270 odor endpoint context
Verify supplier documentation of odor testing and reactive incorporation claims
Water-blown flexible slabstock foam
Balanced gelling/blowing catalytic profile
Confirm foam rise consistency and cell morphology in target formulation
RIM and microcellular elastomer systems
Low viscosity, specific gravity 0.95, flash point 90 °C
Validate metering accuracy and safe-handling window in automated dispensing equipment
High-resilience molded seating foam
Lot-to-lot hydroxyl value consistency
QC parameter verification for just-in-time production reproducibility
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